molecular formula C17H21N3O5S B2794889 2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole CAS No. 851129-30-1

2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No. B2794889
CAS RN: 851129-30-1
M. Wt: 379.43
InChI Key: NTSJSWNLUHYQIE-UHFFFAOYSA-N
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Description

“2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole” is a chemical compound with the molecular formula C17H21N3O5S . Its average mass is 379.431 Da and its monoisotopic mass is 379.120178 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidinyl group, a thioether group, an oxadiazole ring, and a trimethoxyphenyl group .

Scientific Research Applications

Synthesis and Derivatives Development

One area of interest is the synthesis of derivatives of this compound and their applications. In(OTf)3-mediated facile preparation of 2-(3,4,5-trimethoxyphenyl)-5-[(5-alkylthio-1,3,4-oxadiazol-2-yl)methylthio]-1,3,4-thiadiazole derivatives in aqueous media highlights the development of new derivatives through environmentally benign conditions, suggesting potential for further exploration in various applications (Qin Wenting et al., 2008).

Anticancer Activity

The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents points towards the potential therapeutic applications of these compounds. This research explores the anti-cancer activity of novel series of 1,3,4-oxadiazoles, indicating a promising avenue for developing new cancer treatments (K. Redda & Madhavi Gangapuram, 2007).

Antimicrobial and Antifungal Activities

properties

IUPAC Name

1-pyrrolidin-1-yl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-22-12-8-11(9-13(23-2)15(12)24-3)16-18-19-17(25-16)26-10-14(21)20-6-4-5-7-20/h8-9H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSJSWNLUHYQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

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